N-trans-caffeoyloctopamine

Description

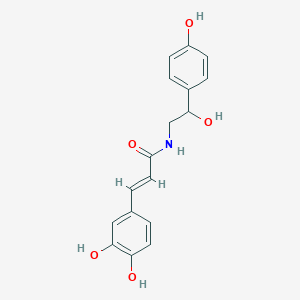

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO5 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23)/b8-2+ |

InChI Key |

WFSBMHVPEBWUPR-KRXBUXKQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of N-trans-caffeoyloctopamine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a member of the hydroxycinnamic acid amide (HCAA) family of plant secondary metabolites. These compounds are increasingly recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for drug development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for elucidating its physiological roles in plants, which include defense against pathogens and pests. This technical guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, precursors, and regulatory aspects. It also presents available quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that converges two distinct metabolic pathways: the phenylpropanoid pathway, which provides the caffeoyl moiety, and the tyrosine-derived pathway, which yields the octopamine (B1677172) moiety.

Biosynthesis of the Caffeoyl Moiety via the Phenylpropanoid Pathway

The synthesis of the caffeoyl group begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway.

-

Step 1: Deamination of L-phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. The resulting trans-cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Step 3: Further Hydroxylation to Caffeic Acid. Subsequently, p-Coumarate 3-Hydroxylase (C3H) , another cytochrome P450 enzyme, hydroxylates p-coumaric acid at the C3 position to produce caffeic acid.

-

Step 4: Activation to Caffeoyl-CoA. Finally, for the caffeic acid to be reactive in the subsequent condensation step, it must be activated to its corresponding thioester. This is accomplished by 4-Coumarate:CoA Ligase (4CL) , which catalyzes the ATP-dependent ligation of a coenzyme A (CoA) molecule to the carboxyl group of caffeic acid, forming caffeoyl-CoA.

Biosynthesis of the Octopamine Moiety

The octopamine portion of the molecule is derived from the amino acid L-tyrosine through a two-step enzymatic conversion.

-

Step 1: Decarboxylation of L-tyrosine. The first committed step is the decarboxylation of L-tyrosine to tyramine (B21549). This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) .

-

Step 2: Hydroxylation of Tyramine. The final step in octopamine synthesis is the β-hydroxylation of tyramine. This is carried out by the enzyme Tyramine β-Hydroxylase (TβH) , which converts tyramine into octopamine.

Condensation to form this compound

The final step in the biosynthesis of this compound is the condensation of caffeoyl-CoA and octopamine. This reaction is catalyzed by a key enzyme from the BAHD acyltransferase family.

-

Final Condensation Step. Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , also known as tyramine N-hydroxycinnamoyltransferase, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of octopamine, forming an amide bond and releasing coenzyme A. While the enzyme is named for its activity with tyramine, studies have shown that THT from certain plant species, such as Capsicum annuum, exhibits broad substrate specificity and can efficiently utilize octopamine as an acyl acceptor.

Quantitative Data

Quantitative data on the enzymatic reactions in the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. While specific kinetic data for the THT-catalyzed reaction with octopamine is not extensively reported, data for the closely related substrate tyramine provides valuable insights.

| Enzyme | Substrate(s) | Plant Source | Apparent Km (µM) | Vmax / kcat | Reference |

| THT | Feruloyl-CoA | Solanum tuberosum | 36 | 33 mkat (kg protein)-1 | |

| Tyramine (with Feruloyl-CoA) | Solanum tuberosum | 22 | - | ||

| 4-Coumaroyl-CoA | Solanum tuberosum | 140 | - | ||

| Tyramine (with 4-Coumaroyl-CoA) | Solanum tuberosum | 230 | - | ||

| THT | Feruloyl-CoA | Nicotiana tabacum | - | Best substrate | |

| Tyramine | Nicotiana tabacum | - | Best substrate | ||

| RgTyDC2 | Tyrosine | Rehmannia glutinosa | 180.3 ± 11.2 | 1.83 ± 0.04 (kcat, s-1) | |

| DOPA | Rehmannia glutinosa | 392.2 ± 32.1 | 1.25 ± 0.03 (kcat, s-1) |

Note: The kinetic parameters for THT are often determined with various hydroxycinnamoyl-CoA donors. The affinity for the amine substrate can be influenced by the specific acyl donor present.

Experimental Protocols

THT Enzyme Activity Assay

This protocol is adapted from studies on THT activity and can be modified to specifically measure the formation of this compound.

Objective: To determine the in vitro activity of THT by measuring the rate of this compound formation.

Materials:

-

Purified or partially purified THT enzyme extract.

-

Caffeoyl-CoA (substrate).

-

Octopamine hydrochloride (substrate).

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Quenching solution (e.g., 10% (v/v) acetic acid in methanol).

-

HPLC system with a C18 column.

-

Authentic this compound standard.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of caffeoyl-CoA (e.g., 50-100 µM), and octopamine (e.g., 100-500 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the THT enzyme preparation to the mixture.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound produced.

-

Create a standard curve using the authentic this compound standard to calculate the product concentration.

-

Calculate the enzyme activity in units such as pkat/mg protein (picomoles of product formed per second per milligram of protein).

Heterologous Expression and Purification of THT

This protocol provides a general workflow for producing recombinant THT enzyme for biochemical characterization.

Objective: To express and purify recombinant THT from a heterologous host system (e.g., E. coli).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the THT cDNA with an affinity tag (e.g., His-tag, GST-tag).

-

LB medium and appropriate antibiotic.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme).

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM).

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

SDS-PAGE analysis equipment.

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Equilibrate the affinity chromatography resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant THT with elution buffer.

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Perform a buffer exchange into a suitable storage buffer.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the broader context of plant metabolism and is subject to regulation by various internal and external cues.

Caption: Biosynthetic pathway of this compound.

The expression of genes encoding biosynthetic enzymes such as PAL, C4H, 4CL, and THT is often coordinately regulated and can be induced by various stresses, including pathogen attack, wounding, and UV irradiation. This suggests that this compound and other HCAAs play a role in the plant's defense response.

Caption: Experimental workflow for THT enzyme assay.

Conclusion

The biosynthetic pathway of this compound involves the convergence of the well-characterized phenylpropanoid pathway and the tyrosine-derived pathway for octopamine synthesis, culminating in a final condensation step catalyzed by THT. While the general framework of this pathway is established, further research is needed to fully characterize the kinetics and regulation of each enzymatic step, particularly the substrate specificity of THT for octopamine in various plant species. The protocols and data presented in this guide provide a foundation for researchers to further investigate this important class of plant natural products and explore their potential applications in medicine and agriculture.

A Technical Guide to the Natural Sources and Isolation of N-trans-caffeoyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide that has garnered significant interest within the scientific community. As a member of the hydroxycinnamic acid amide family, it is recognized for its diverse biological activities, which include neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its close structural analogs, such as N-trans-caffeoyltyramine, are distributed across a variety of plant species. The concentration of these compounds can vary significantly depending on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature are summarized below.

| Plant Species | Family | Plant Part | Notes |

| Cannabis sativa L. | Cannabaceae | Seeds (Hemp) | A primary and well-documented source. The hull of the seed is particularly rich in this compound. |

| Lycium chinense Mill. | Solanaceae | Root Bark | Traditionally used in Chinese medicine, the root bark is a known source of various bioactive amides. |

| Celtis occidentalis L. | Cannabaceae | Twigs | Contains a range of antioxidant tyramine (B21549) and octopamine (B1677172) derivatives. |

| Polyalthia longifolia (Sonn.) Thwaites | Annonaceae | Bark, Stems | |

| Sparattanthelium tupiniquinorum Mart. | Hernandiaceae | Not specified | |

| Peperomia duclouxii C. DC. | Piperaceae | Whole Plant | Used in folk medicine for its purported anticancer properties. |

| Dioscorea opposita Thunb. | Dioscoreaceae | Tuberous Rhizomes | Commonly known as Chinese yam. |

| Piper flaviflorum Ridl. | Piperaceae | Aerial Parts | |

| Aristolochia yunnanensis Franch. | Aristolochiaceae | Roots | |

| Capsicum annuum L. | Solanaceae | Stems | |

| Annona crassiflora Mart. | Annonaceae | Seeds | |

| Tribulus terrestris L. | Zygophyllaceae | Fruit |

Quantitative Analysis of N-trans-caffeoyl-analogs in Natural Sources

Quantitative data for this compound is often reported alongside its close analog, N-trans-caffeoyltyramine, due to their structural similarity and co-occurrence. The following table summarizes available quantitative data from select studies.

| Plant Source | Compound | Extraction Method | Yield/Concentration | Reference |

| Cannabis sativa L. (Hemp Seed Oil) | N-trans-caffeoyltyramine | Soxhlet Extraction (hexane/ethyl acetate (B1210297)/2-propanol) | 39.98 mg/kg of oil | |

| Cannabis sativa L. (Hemp Seed Oil) | N-trans-caffeoyltyramine | Supercritical Fluid Extraction (SFE) with 10% ethanol | 14.92 mg/kg of oil |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from natural sources typically involve a multi-step process combining various chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this compound and its analogs from Cannabis sativa seeds, a prominent source.

Protocol 1: General Extraction and Fractionation from Hemp Seed

This protocol outlines the initial extraction and preliminary fractionation of this compound from hemp seeds.

1. Materials and Equipment:

-

Dried hemp seeds

-

Grinder or mill

-

n-hexane

-

Ultrasound-assisted macerator (e.g., Branson Ultrasonics™)

-

Rotary evaporator

-

Ethyl acetate

-

Separatory funnel

-

Lyophilizer (optional)

2. Extraction Procedure:

-

Grind dried hemp seeds to a fine powder.

-

Defat the powdered seeds by extraction with n-hexane.

-

Perform an ultrasound-assisted maceration of the defatted seed powder with methanol at a drug-to-solvent ratio of 1:5 (g:mL) for approximately 40 minutes.

-

Separate the methanol extract and dry it using a rotary evaporator.

-

Solubilize the dried methanol extract in water.

-

Perform a liquid-liquid partition of the aqueous solution with a mixture of ethyl acetate and acetone (2:1, v/v).

-

Collect the organic phase containing the crude amide fraction.

-

Evaporate the organic solvent to yield the crude extract for further purification.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude extract using a combination of macroporous resin and gel filtration chromatography.[1]

1. Materials and Equipment:

-

Crude extract from Protocol 1

-

Macroporous resin (e.g., Amberlite® XAD series)

-

Sephadex® LH-20 gel

-

Glass chromatography columns

-

Methanol

-

Water

-

Fraction collector

2. Macroporous Resin Chromatography:

-

Dissolve the crude extract in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the target compounds with a stepwise gradient of methanol in water.

-

Collect and pool the fractions containing the compounds of interest based on preliminary analysis (e.g., TLC).

3. Gel Filtration Chromatography (Sephadex® LH-20):

-

Pack a chromatography column with Sephadex® LH-20 gel and equilibrate with the initial mobile phase (100% water).

-

Concentrate the enriched fraction from the macroporous resin step and load it onto the Sephadex® LH-20 column.

-

Elute the column with a stepwise gradient of increasing methanol in water (e.g., 98:2, 96:4, 94:6, and 50:50 water:methanol).[2]

-

Collect fractions and monitor the elution profile using UV detection or TLC.

-

Pool the fractions containing this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the final purification step using preparative or semi-preparative HPLC to obtain high-purity this compound.

1. Materials and Equipment:

-

Partially purified fractions from Protocol 2

-

HPLC system with a preparative or semi-preparative column (e.g., C18)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

-

UV detector

2. HPLC Procedure:

-

Dissolve the partially purified sample in the initial mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Elute with a gradient of acetonitrile in water (both potentially containing a small percentage of formic acid or TFA to improve peak shape). A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the compound of interest.

-

Monitor the eluent at a suitable UV wavelength (e.g., around 320 nm for hydroxycinnamic acid derivatives).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways and Logical Relationships

This compound and its analogs have been shown to modulate several key signaling pathways, highlighting their therapeutic potential. The following diagrams, generated using Graphviz, illustrate these interactions.

General Isolation and Purification Workflow

This diagram outlines the logical sequence of steps involved in the isolation and purification of this compound from a natural source.

Caption: Workflow for this compound Isolation.

HNF4α Signaling Pathway Activation

This compound has been identified as a potent agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of hepatic gene expression. This diagram illustrates the proposed signaling cascade.

Caption: HNF4α Signaling Pathway Activation.

Conclusion

This compound represents a promising natural compound with a range of potential therapeutic applications. This guide has provided a detailed overview of its natural sources, methods for its isolation and purification, and insights into its molecular mechanisms of action. The presented protocols and data aim to facilitate further research and development of this and related bioactive molecules. As research progresses, a deeper understanding of the pharmacology of this compound will undoubtedly unlock new avenues for its application in medicine and human health.

References

- 1. The isolation and identification of two compounds with predominant radical scavenging activity in hempseed (seed of Cannabis sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mining the chemical diversity of the hemp seed (Cannabis sativa L.) metabolome: discovery of a new molecular family widely distributed across hemp - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of N-trans-caffeoylamine Conjugates: Focus on N-trans-caffeoyltyramine and N-trans-caffeoyldopamine

Disclaimer: Information specifically on the biological activities of N-trans-caffeoyloctopamine is limited in currently available scientific literature. This guide will focus on the extensively studied and structurally similar analogs, N-trans-caffeoyltyramine and N-trans-caffeoyldopamine , to provide a comprehensive overview of the bioactivities within this class of compounds.

Introduction

N-trans-caffeoylamine conjugates are a class of phenolic compounds found in various plants, recognized for their diverse and potent biological activities.[1] These molecules, characterized by a caffeic acid moiety linked to a monoamine through an amide bond, have garnered significant interest from researchers in drug discovery and development. This technical guide synthesizes the current understanding of the biological activities of two prominent members of this class: N-trans-caffeoyltyramine and N-trans-caffeoyldopamine. We will delve into their anti-inflammatory, antioxidant, neuroprotective, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Biological Activities of N-trans-caffeoyltyramine

N-trans-caffeoyltyramine has been identified in numerous plant species, including Cannabis sativa and Lycium chinense (goji berry).[1] It is a well-researched compound with a range of documented biological effects.

Neuroprotective and Cytotoxic Activities

N-trans-caffeoyltyramine has demonstrated significant neuroprotective effects against oxidative stress-induced cell death. Studies have shown its ability to protect neuronal cells from damage by reducing reactive oxygen species (ROS) production and subsequent apoptosis. In some contexts, it also exhibits cytotoxic activity against cancer cell lines.

Table 1: Quantitative Data on the Cytotoxicity of N-trans-caffeoyltyramine

| Cell Line | Assay | Endpoint | Result | Reference |

| SH-SY5Y (human neuroblastoma) | MTT Assay | IC50 | 59 µM (after 48h treatment) | [2] |

Anti-inflammatory and Gut Barrier-Enhancing Properties

N-trans-caffeoyltyramine acts as a modulator of inflammatory responses.[3] It has been shown to inhibit the production of pro-inflammatory mediators.[3][4] Furthermore, emerging evidence suggests its role in enhancing gut barrier function, which is crucial for managing inflammatory bowel conditions. In a mouse model of high-fat diet-induced obesity, N-trans-caffeoyltyramine was found to induce the expression of hepatic nuclear factor 4α (HNF4α), a key regulator of intestinal barrier function.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of N-trans-caffeoyltyramine on SH-SY5Y cells.[5]

Objective: To assess the dose-dependent effect of N-trans-caffeoyltyramine on the viability of SH-SY5Y human neural cells.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

N-trans-caffeoyltyramine

-

MTT solution (0.5 mg/mL in serum-free medium)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Absorbance reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with varying concentrations of N-trans-caffeoyltyramine (e.g., 2.5, 5, 10, 25, 50, 100, and 200 µM) for 48 hours.[5] Include untreated cells as a control.

-

MTT Incubation: After the treatment period, remove the medium and add 150 µL of MTT solution to each well.[5] Incubate for 4 hours at 37°C in a CO2 incubator.[5]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value from the dose-response curve.[5]

Signaling Pathway: Neuroprotection against Oxidative Stress

References

- 1. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-trans-caffeoyltyramine | Immunology/Inflammation related | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Cannabidiolic Acid, N-Trans-Caffeoyltyramine and Cannabisin B from Hemp Seeds on microRNA Expression in Human Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

N-trans-caffeoyloctopamine: A Technical Guide on its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-caffeoyloctopamine, a naturally occurring phenolic amide, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound and its close structural analog, N-trans-caffeoyltyramine. Due to a scarcity of specific quantitative data on this compound, this document leverages findings from studies on N-trans-caffeoyltyramine to infer potential mechanisms of action and provide a basis for future research. This guide details the inhibitory effects on key inflammatory mediators, explores the modulation of intracellular signaling pathways, and provides standardized experimental protocols relevant to the investigation of these compounds. The information is presented to facilitate further research and drug development efforts targeting inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is a phenolic compound that has been identified in various plant species. Its structure, characterized by a caffeoyl group linked to an octopamine (B1677172) moiety, suggests potential for biological activity, including antioxidant and anti-inflammatory properties. Research into the specific anti-inflammatory effects of this compound is emerging. However, a more substantial body of evidence exists for the closely related compound, N-trans-caffeoyltyramine, which shares the same caffeoyl functional group. This guide will synthesize the available information, with a primary focus on the established anti-inflammatory properties of N-trans-caffeoyltyramine as a predictive model for this compound, while clearly delineating the need for direct experimental validation.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of N-trans-caffeoyl-containing compounds are primarily attributed to their ability to suppress the production of pro-inflammatory mediators in activated immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

Studies on N-trans-caffeoyltyramine have demonstrated its capacity to inhibit the production of several key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of a cascade of inflammatory mediators.

Table 1: Inhibitory Effects of N-trans-caffeoyltyramine on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Effect | Significance |

| Nitric Oxide (NO) | Dose-dependent inhibition | NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition | A pivotal pro-inflammatory cytokine involved in systemic inflammation.[1] |

| Interleukin-6 (IL-6) | Dose-dependent inhibition | A pleiotropic cytokine with significant pro-inflammatory roles.[1] |

| Interleukin-10 (IL-10) | Dose-dependent inhibition | While often considered an anti-inflammatory cytokine, its modulation in this context may be part of a complex regulatory feedback loop.[1] |

| Prostaglandin E2 (PGE2) | Marked suppression | A key mediator of fever, pain, and swelling, produced via the cyclooxygenase-2 (COX-2) pathway.[1] |

Downregulation of Inflammatory Enzymes

The production of NO and PGE2 is catalyzed by the enzymes iNOS and COX-2, respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced in response to inflammatory stimuli like LPS. N-trans-caffeoyltyramine has been shown to markedly suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages, providing a direct mechanism for its inhibitory effects on NO and PGE2 production.[1]

Signaling Pathway Modulation

The expression of pro-inflammatory genes is tightly regulated by intracellular signaling pathways. Evidence suggests that N-trans-caffeoyltyramine exerts its anti-inflammatory effects by modulating key signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway, which is a member of the mitogen-activated protein kinase (MAPK) family.

JNK Signaling Pathway

Upon LPS stimulation of macrophages, the JNK pathway is activated, leading to the phosphorylation and activation of transcription factors that drive the expression of inflammatory genes. Studies have shown that N-trans-caffeoyltyramine markedly decreases the phosphorylation of JNK in LPS-stimulated RAW 264.7 cells.[1] By inhibiting JNK activation, the compound effectively dampens the downstream inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of LPS.

Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat as described in 4.1.

-

After 24 hours of incubation with LPS, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect and quantify the levels of total and phosphorylated signaling proteins (e.g., JNK).

-

Protocol:

-

Treat cells as described in 4.1 for appropriate time points (e.g., 30-60 minutes for MAPK activation).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against the target proteins (e.g., anti-p-JNK, anti-JNK) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The available evidence for N-trans-caffeoyltyramine strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The inhibitory effects on key pro-inflammatory mediators and the modulation of the JNK signaling pathway highlight its potential for therapeutic applications.

However, it is crucial to underscore that direct experimental data for this compound is currently lacking in the public domain. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and PGE2 production.

-

Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including a comprehensive analysis of the MAPK and NF-κB pathways.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory drug.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of N-trans-caffeoyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in various plants. As a member of the phenylpropanoid amide class, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of this compound in complex matrices such as plant extracts and biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Chemical Information

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇NO₅ | [1] |

| Exact Mass | 315.1107 Da | [1] |

| Molecular Weight | 315.32 g/mol | [1] |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [1] |

Mass Spectrometry Analysis

Predicted Fragmentation Pattern

While specific experimental fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on its structure and the known fragmentation of similar molecules like N-trans-caffeoyltyramine. The molecule consists of a caffeoyl moiety and an octopamine (B1677172) moiety linked by an amide bond. Collision-induced dissociation (CID) is expected to cleave this amide bond, as well as produce characteristic fragments from each moiety.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Structure/Identity |

| 316.1182 | 163.0390 | Caffeoyl moiety |

| 316.1182 | 153.0546 | Octopamine moiety |

| 316.1182 | 135.0441 | Fragment from Caffeoyl moiety (loss of CO) |

| 316.1182 | 107.0491 | Fragment from Octopamine moiety (loss of CH₂O and NH₃) |

Experimental Protocols

Sample Preparation

a) From Plant Material (e.g., seeds, leaves)

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction:

-

To 1 g of powdered material, add 10 mL of 80% methanol (B129727) (or ethanol) in water.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

b) From Biological Matrices (e.g., plasma, cell lysate)

-

Protein Precipitation:

-

To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

Table 2: MRM Transitions for Quantitative Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 316.1 | 163.0 | 20 | 100 |

| This compound (Qualifier) | 316.1 | 153.1 | 25 | 100 |

| Internal Standard (e.g., Deuterated analog) | To be determined | To be determined | To be determined | 100 |

Note: Collision energies should be optimized for the specific instrument being used.

Experimental Workflow and Signaling Pathway Diagrams

Experimental workflow for LC-MS/MS analysis.

Proposed anti-inflammatory signaling pathway.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 3: Example of Quantitative Data Presentation

| Sample ID | Concentration (ng/mL) | Standard Deviation | % RSD |

| Control 1 | 10.2 | 0.8 | 7.8 |

| Control 2 | 11.5 | 1.1 | 9.6 |

| Treated 1 | 50.8 | 3.5 | 6.9 |

| Treated 2 | 55.2 | 4.1 | 7.4 |

Discussion

The protocols outlined in this document provide a robust framework for the sensitive and selective analysis of this compound using LC-MS/MS. The proposed fragmentation pattern and MRM transitions can serve as a starting point for method development, but should be confirmed and optimized using a pure standard of the analyte.

The anti-inflammatory signaling pathway diagram is based on the known mechanisms of the structurally similar compound, N-trans-caffeoyltyramine, which has been shown to inhibit the JNK pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound.

Conclusion

This application note provides detailed protocols and theoretical background for the mass spectrometry analysis of this compound. The provided methodologies and diagrams are intended to be a valuable resource for researchers and professionals in natural product research and drug development, enabling accurate and reliable quantification and characterization of this promising bioactive compound.

References

Application Notes and Protocols for the Extraction of N-trans-caffeoyloctopamine from Hemp Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic amide found in hemp (Cannabis sativa L.) seeds, recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for the extraction, quantification, and biological pathway analysis of this compound from hemp seeds, intended for research, and drug development applications.

Data Presentation: Quantitative Extraction Data

The efficiency of this compound extraction is influenced by the choice of solvent and extraction method. The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from hemp seeds, providing a comparative overview of different approaches.

Table 1: Comparison of Solvent Systems for Total Phenolic Content (TPC) Extraction from Defatted Hemp Seeds

| Solvent System | TPC (mg GAE/g extract) | Antioxidant Activity (mg TE/g extract) | Reference |

| Acetone-Water (1:1) | 53.65 | 265.53 (TAC), 36.25 (DPPH), 119.03 (ABTS) | [1][2] |

| Methanol (B129727) | 0.89 (mg GAE/g cannabis) | Not specified | |

| 50% Ethanol | 17.05 (mg GAE/g DW) | Not specified | |

| 80% Methanol | Not specified | Not specified |

GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; DW: Dry Weight; TAC: Total Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Table 2: Yield of N-trans-caffeoyltyramine using different extraction techniques

| Extraction Method | Solvent System | Yield of N-trans-caffeoyltyramine (mg/kg oil) | Reference |

| Soxhlet extraction (SOX-HPE) | Hexane/ethyl acetate/2-propanol (4/4/2) | 39.98 | |

| Supercritical fluid extraction (SFE) | 10% ethanol | 14.92 |

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Phenolic Compounds from Defatted Hemp Seeds

This protocol is based on the optimization study by Benkirane et al. (2022) for achieving a high yield of total phenolic compounds, including this compound.[1][2]

1. Materials and Equipment:

-

Hemp seeds

-

Petroleum ether

-

Methanol

-

Water (deionized)

-

Soxhlet apparatus

-

Laboratory grinder

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

HPLC-DAD/ESI-MS2 system

2. Procedure:

-

2.1. Defatting of Hemp Seeds:

-

2.2. Extraction of Phenolic Compounds:

-

Prepare the optimal solvent mixture: a binary mixture of acetone and water in equal proportions (1:1 v/v).[1][2]

-

Mix 0.6 g of the defatted hemp seed powder with 6 mL of the solvent mixture in a centrifuge tube.[1]

-

Vortex the mixture for 5 minutes.[1]

-

Sonicate the mixture for 45 minutes in an ultrasound bath in a darkened cold room.[1]

-

Centrifuge the mixture at 4800 rpm for 10 minutes.[1]

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants from all three extractions.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

3. Quantification of this compound:

-

3.1. Sample Preparation:

-

Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

3.2. HPLC-DAD/ESI-MS2 Analysis:

-

Utilize a High-Performance Liquid Chromatography system coupled with a Diode-Array Detector and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD/ESI-MS2) for the identification and quantification of this compound.[1][2]

-

The presence of this compound can be confirmed by its specific retention time and mass-to-charge ratio (m/z).

-

Protocol 2: Ultrasound-Assisted Maceration for Isolation of this compound

This protocol is adapted from a study that isolated several bioactive compounds from hemp seeds.

1. Materials and Equipment:

-

Hemp seeds (cv. Futura 75)

-

Methanol

-

Ethyl acetate

-

Acetone

-

Ultrasound-assisted macerator (e.g., Branson Ultrasonics™)

-

Rotary evaporator

-

Liquid-liquid extraction apparatus

-

C18 reversed-phase column chromatography system

2. Procedure:

-

2.1. Extraction:

-

Perform ultrasound-assisted maceration of hemp seeds with methanol as the extracting solvent at a drug/solvent ratio of 1:5 (g:mL).

-

Operate the ultrasonicator in sweep-frequency mode at 40 kHz.

-

-

2.2. Liquid-Liquid Partitioning:

-

Dry the methanolic extract using a rotary evaporator.

-

Solubilize the dried extract with water.

-

Perform discontinuous liquid-liquid extraction using an extractant solution of ethyl acetate:acetone (2:1, v/v).

-

-

2.3. Purification:

-

Subject the resulting fraction to C18 reversed-phase column chromatography to isolate this compound.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Signaling Pathway Diagram: Antioxidant Action

Caption: Antioxidant mechanism of this compound.

Biological Activities and Signaling Pathways

This compound and its structural analogs exhibit significant biological activities relevant to drug development.

-

Anti-inflammatory Activity: N-trans-caffeoyltyramine, a closely related compound, has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the downregulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of inflammation.

-

Antioxidant Activity: The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species (ROS). This direct scavenging activity helps to mitigate oxidative stress and protect cells from damage. Studies have shown that it can protect against hydrogen peroxide-induced cytotoxicity.

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective potential. By reducing oxidative stress and inflammation in neuronal cells, it may help in the management of neurodegenerative diseases.

-

Gut Health: N-trans-caffeoyltyramine has been identified as a potent agonist for hepatocyte nuclear factor 4α (HNF4α), a nuclear receptor that plays a crucial role in maintaining gut barrier function. This suggests a potential role for this compound in promoting gut health.

References

Application Notes and Protocols for N-trans-caffeoyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyloctopamine is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic applications. Structurally similar to the more extensively studied N-trans-caffeoyltyramine, it is anticipated to possess a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a compelling candidate for further investigation in the context of various pathological conditions.

This document provides a summary of the available data on this compound and its analogs, along with detailed protocols for key experiments to assess its therapeutic potential. Given the limited specific data for this compound, many of the detailed protocols are based on studies of the closely related compound, N-trans-caffeoyltyramine. Researchers should use these protocols as a starting point and optimize them as necessary for this compound.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of N-trans-caffeoyltyramine, a close structural analog of this compound. This data provides a valuable reference for expected activities and effective concentrations.

Table 1: Antioxidant and Enzyme Inhibitory Activity of N-trans-caffeoyltyramine

| Assay | Target | Result Type | Value | Reference Compound |

| DPPH Radical Scavenging | DPPH Radical | IC50 | 33.2 ± 0.14 µM | Trolox |

| ABTS Radical Scavenging | ABTS Radical Cation | IC50 | - | Trolox |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | IC50 | - | Donepezil |

Table 2: Neuroprotective Effects of N-trans-caffeoyltyramine

| Cell Line | Insult | Assay | Concentration Range | Key Findings |

| PC12 | H₂O₂ | Cell Viability (MTT) | 5 - 40 µM | Increased cell viability, reduced LDH release, decreased ROS production. |

| SH-SY5Y | - | Cell Viability (MTT) | 2.5 - 200 µM | IC50 of 59 µM after 48h. |

Table 3: Anti-inflammatory Effects of N-trans-caffeoyltyramine

| Cell Line | Stimulant | Measured Parameter | Effect |

| RAW 264.7 | LPS | NO, TNF-α, IL-6, IL-10 | Dose-dependent inhibition of production. |

| RAW 264.7 | LPS | COX-2, PGE2 | Marked suppression of expression and production. |

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

-

Trolox or Ascorbic Acid (as a positive control)

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Create a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of different concentrations of this compound or the positive control to the wells. For the blank, add 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This assay measures the ability of this compound to scavenge the ABTS radical cation.

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Methanol or Ethanol (B145695)

-

96-well microplate

-

Microplate reader

-

Trolox (as a positive control)

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of different concentrations of this compound or the positive control.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

LPS (from E. coli)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and other cytokines

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine assays) at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α, IL-6, and other desired cytokines using commercial ELISA kits, following the manufacturer's instructions.

-

Neuroprotective Effect in PC12 Cells

This protocol evaluates the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal-like cell line.

Materials:

-

PC12 cell line

-

RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ (e.g., 200 µM) for 2-4 hours to induce cell death.

-

Cell Viability (MTT) Assay:

-

Remove the medium and add fresh medium containing 0.5 mg/mL MTT.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control group.

-

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, determines the inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (100 mM, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare AChE solution in phosphate buffer (e.g., 0.1 - 0.5 U/mL).

-

Prepare 10 mM ATChI and 10 mM DTNB solutions.

-

Prepare a stock solution and serial dilutions of this compound.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound dilutions.

-

Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle, and 10 µL of AChE solution.

-

Blank Wells: Add 180 µL of buffer and 20 µL of ATChI solution (no enzyme).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of ATChI solution to all wells except the blank.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 15-20 minutes, taking readings every 60 seconds.

-

Data Analysis: Determine the reaction rate (velocity) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition.

Visualization of Key Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK/JNK.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the JNK/MAPK signaling pathway.

Experimental Workflows

Caption: Workflow for anti-inflammatory activity assessment.

Caption: Workflow for neuroprotection assessment.

Animal Models for Studying the Effects of N-trans-caffeoyltyramine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyltyramine (NCT) is a naturally occurring phenolic amide with demonstrated therapeutic potential, particularly in the realms of metabolic disorders and gut health. As a potent agonist of Hepatocyte Nuclear Factor 4α (HNF4α), a critical regulator of metabolism and intestinal barrier function, NCT has garnered significant interest for its pharmacological effects.[1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo and in vitro effects of NCT.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of N-trans-caffeoyltyramine.

Table 1: In Vivo Efficacy and Safety Data for N-trans-caffeoyltyramine

| Animal Model | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet-Induced Obese Mice (C57BL/6J) | 4000 ppm in diet (~400 mg/kg/day) | 10 weeks | Prevented weight gain and hepatic steatosis. Increased mitochondrial mass and function. | [1][4] |

| Sprague-Dawley Rats (90-day toxicity study) | Up to 1983 mg/kg bw/day | 90 days | No-Observed-Adverse-Effect Level (NOAEL): 1427 mg/kg bw/day (males), 1983 mg/kg bw/day (females). | [5] |

| HNF4α knockout mouse model of IBD | Not specified | Not specified | Mitigated deleterious effects of a high-fat diet on HNF4α expression and improved intestinal barrier integrity. | [2][6] |

Table 2: In Vitro Efficacy Data for N-trans-caffeoyltyramine

| Cell Line | Treatment | Concentration | Key Findings | Reference |

| Human transverse colon epithelial cells | Co-cultured with TNF-α | Not specified | Dose-dependent reversal of impaired transepithelial electrical resistance (TEER) and intestinal permeability. | [3] |

Signaling Pathway

The primary mechanism of action for N-trans-caffeoyltyramine is its agonistic activity on Hepatocyte Nuclear Factor 4α (HNF4α). This nuclear transcription factor plays a pivotal role in regulating genes involved in metabolism and maintaining intestinal barrier integrity.

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This model is designed to evaluate the efficacy of N-trans-caffeoyltyramine in preventing weight gain and hepatic steatosis.

Materials:

-

Male C57BL/6J mice (4 weeks old)

-

Normal chow diet

-

High-fat diet (HFD; e.g., 60 kcal% fat)

-

N-trans-caffeoyltyramine

-

Metabolic cages

-

Equipment for histological analysis (liver tissue)

-

Equipment for gene expression analysis (qRT-PCR)

Protocol:

-

Acclimatize mice for 2 weeks on a normal chow diet.

-

At 6 weeks of age, randomize mice into three groups:

-

Control group: Normal chow diet.

-

HFD group: High-fat diet.

-

HFD + NCT group: High-fat diet containing 4000 ppm N-trans-caffeoyltyramine.

-

-

Provide diets and water ad libitum for 10 weeks.

-

Monitor body weight and food intake weekly.

-

At the end of the study, house mice in metabolic cages for 24 hours to collect feces for analysis of fat excretion.

-

Euthanize mice and collect blood and liver tissue.

-

Perform histological analysis (H&E staining) on liver sections to assess steatosis.

-

Analyze gene expression of relevant markers in liver tissue (e.g., HNF4α, genes involved in mitochondrial biogenesis).

90-Day Oral Toxicity Study in Rats

This protocol is for assessing the safety profile of N-trans-caffeoyltyramine following prolonged oral administration in rats.

Materials:

-

Sprague-Dawley rats

-

N-trans-caffeoyltyramine

-

Vehicle for administration (e.g., corn oil)

-

Equipment for clinical observations, body weight measurement, and food consumption.

-

Equipment for hematology, clinical chemistry, and urinalysis.

-

Equipment for gross necropsy and histopathological examination.

Protocol:

-

Acclimatize animals for at least 5 days.

-

Randomly assign animals to control and treatment groups (e.g., low, mid, and high dose).

-

Administer N-trans-caffeoyltyramine or vehicle daily by oral gavage for 90 days.

-

Conduct daily clinical observations for signs of toxicity.

-

Measure body weight and food consumption weekly.

-

Perform ophthalmological examinations prior to and at the end of the study.

-

Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

-

At the end of the 90-day period, perform a comprehensive gross necropsy on all animals.

-

Collect and preserve organs and tissues for histopathological examination.

In Vitro Intestinal Barrier Function Assay

This assay evaluates the ability of N-trans-caffeoyltyramine to protect the intestinal barrier from inflammation-induced damage.

Materials:

-

Human transverse colon epithelial cells (e.g., Caco-2)

-

Cell culture reagents

-

Transwell inserts

-

Tumor Necrosis Factor-α (TNF-α)

-

N-trans-caffeoyltyramine

-

Transepithelial Electrical Resistance (TEER) meter

-

Fluorescently labeled marker for permeability assessment (e.g., FITC-dextran)

Protocol:

-

Seed human transverse colon epithelial cells on Transwell inserts and culture until a differentiated monolayer is formed.

-

Induce inflammation by adding TNF-α to the basolateral medium.

-

Treat the cells with varying concentrations of N-trans-caffeoyltyramine in the apical and/or basolateral medium.

-

Measure TEER at regular intervals to assess the integrity of the epithelial barrier.

-

Assess intestinal permeability by adding a fluorescently labeled marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral medium over time.

-

Analyze the data to determine the dose-dependent effect of N-trans-caffeoyltyramine on preserving intestinal barrier function in the presence of an inflammatory stimulus.

References

- 1. Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of N-Trans Caffeoyltyramine (NCT) and N-Trans Feruloyltyramine (NFT) Supplementation in Individuals with Diarrhea PredominantIrritable Bowel Syndrome (IBS-D): Results from a Randomized, Double-Blind, Placebo-Controlled Trial [jscimedcentral.com]

- 3. brightseedbio.com [brightseedbio.com]

- 4. Long-term oral administration of an HNF4α agonist prevents weight gain and hepatic steatosis by promoting increased mitochondrial mass and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety Evaluation of N- trans-caffeoyltyramine Derived From a Strain of Yarrowia lipolytica Through Precision Fermentation [pubmed.ncbi.nlm.nih.gov]

- 6. ffhdj.com [ffhdj.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-trans-caffeoyloctopamine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-trans-caffeoyloctopamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through an amide coupling reaction between caffeic acid and octopamine (B1677172). This reaction involves the activation of the carboxylic acid group of caffeic acid to facilitate nucleophilic attack by the amino group of octopamine.

Q2: Why is the protection of hydroxyl groups often necessary in this synthesis?

A2: Both caffeic acid and octopamine possess multiple hydroxyl (-OH) groups. These groups are nucleophilic and can compete with the amino group of octopamine in reacting with the activated caffeic acid. This can lead to the formation of undesired side products and a lower yield of the target this compound. Therefore, protecting these hydroxyl groups with suitable protecting groups (e.g., as silyl (B83357) ethers or acetates) before the coupling reaction is a common strategy to improve selectivity and yield.

Q3: What are common coupling reagents used for this type of amide synthesis?

A3: A variety of coupling reagents can be employed to facilitate the amide bond formation. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other effective coupling reagents include uronium/aminium salts such as HBTU, HATU, and phosphonium (B103445) salts like PyBOP.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) should be chosen to achieve good separation between the starting materials (caffeic acid and octopamine), the activated intermediate, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the typical methods for purification of this compound?

A5: After the reaction is complete, the crude product is typically purified using column chromatography on silica (B1680970) gel. The choice of eluent is crucial for effective separation. A gradient of solvents with increasing polarity, such as ethyl acetate in hexane (B92381) or methanol (B129727) in dichloromethane (B109758), is often used to first elute non-polar impurities and then the desired product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Incomplete activation of caffeic acid. 2. Inactive coupling reagent. 3. Presence of water in the reaction mixture. 4. Ineffective removal of protecting groups (if used). 5. Steric hindrance. | 1. Increase the amount of coupling reagent or allow more time for activation. 2. Use a fresh batch of the coupling reagent. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Verify the deprotection step with TLC and use appropriate deprotection conditions. 5. Consider a different coupling reagent known to be effective for sterically hindered substrates (e.g., HATU). |

| Formation of multiple side products | 1. Reaction of hydroxyl groups leading to ester formation. 2. Self-condensation of caffeic acid. 3. Racemization at the chiral center of octopamine. 4. Formation of N-acylurea byproduct (with DCC). | 1. Protect the hydroxyl groups of both caffeic acid and octopamine before the coupling reaction. 2. Add the amine (octopamine) to the activated carboxylic acid in a controlled manner (e.g., dropwise at a low temperature). 3. Use a coupling reagent known to minimize racemization, such as one containing HOBt or Oxyma. 4. If using DCC, the N-acylurea byproduct is often insoluble in dichloromethane and can be removed by filtration. |

| Difficulty in purifying the product | 1. Co-elution of the product with starting materials or byproducts. 2. Product is insoluble or streaks on the silica gel column. | 1. Optimize the solvent system for column chromatography. Try different solvent mixtures and gradients. 2. Consider using a different stationary phase for chromatography (e.g., reversed-phase silica). If the product is a solid, recrystallization could be an alternative purification method. Adding a small amount of acetic acid or triethylamine (B128534) to the eluent can sometimes improve the chromatography of acidic or basic compounds, respectively. |

| Product decomposes during workup or purification | 1. The catechol moiety of caffeic acid is sensitive to oxidation. 2. The product is sensitive to acidic or basic conditions. | 1. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. 2. Use neutral pH conditions during the aqueous workup. Avoid strong acids or bases if the product is found to be unstable. |

Experimental Protocols

Representative Protocol for this compound Synthesis

Note: This is a representative protocol based on the synthesis of similar caffeic acid amides. Optimization of reaction conditions may be necessary to achieve the best yield for this compound.

Step 1: Protection of Hydroxyl Groups (Optional but Recommended)

If a protection strategy is employed, the hydroxyl groups of caffeic acid and octopamine would be protected first. For example, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF to form silyl ethers. The protected starting materials would then be carried forward to the next step.

Step 2: Amide Coupling Reaction

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve caffeic acid (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve octopamine (1 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of octopamine to the activated caffeic acid mixture.

-

Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Workup

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Deprotection (if applicable)

If protecting groups were used, they would be removed at this stage. For TBDMS groups, a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is commonly used.

Step 5: Purification

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes various coupling reagents and their typical reaction conditions for amide synthesis, which can be adapted for the synthesis of this compound.

| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| DCC | HOBt | DIPEA | DCM/DMF | 0 to RT | 60-85 |

| EDCI | HOBt | DIPEA | DMF | 0 to RT | 70-90 |

| HBTU | - | DIPEA | DMF | RT | 80-95 |

| HATU | - | DIPEA | DMF | RT | 85-98 |

| PyBOP | - | DIPEA | DMF | RT | 80-95 |

| T3P® | - | Pyridine | Ethyl Acetate | RT to 50 | 75-90 |

Note: Yields are representative for general amide bond formation and may vary for the specific synthesis of this compound.

Visualizations

Caption: General synthesis pathway for this compound.

Caption: A workflow for troubleshooting low yield in synthesis.

Caption: Analogy of the synthesis to a signaling pathway.

Technical Support Center: Overcoming In Vitro Solubility Challenges of N-trans-caffeoyloctopamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments with N-trans-caffeoyloctopamine.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.

Q2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:

-

Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%. High concentrations of DMSO can be cytotoxic and can also promote precipitation.

-